molecular formula C13H10ClFN2OS B13365502 N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide

Cat. No.: B13365502
M. Wt: 296.75 g/mol
InChI Key: FCDRHMBFYHMNPL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative first reported by Ye et al. in 2014 for its antifungal properties . Structurally, it features a nicotinamide backbone substituted with a methylthio group at the 2-position and a 3-chloro-4-fluorophenyl moiety at the N-position. This compound exhibits moderate antifungal activity against phytopathogenic fungi such as Rhizoctonia solani (EC₅₀: 25 μg/mL) and Sclerotinia sclerotiorum (EC₅₀: 50 μg/mL) .

Properties

Molecular Formula

C13H10ClFN2OS

Molecular Weight

296.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-11(15)10(14)7-8/h2-7H,1H3,(H,17,18)

InChI Key

FCDRHMBFYHMNPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted derivatives with amine or thiol groups

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative that has demonstrated antifungal activity . Research and experimentation have explored the applications of similar compounds in medicinal chemistry and pharmaceutical sciences.

Scientific Research Applications

  • Antifungal Activity this compound displayed moderate antifungal activity . In one study, researchers designed, synthesized, and screened 37 nicotinamide derivatives and identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a broad-spectrum lead antifungal agent .
  • Pharmaceutical Development
    Nicotinamides may be used as lead compounds for developing new drugs. They can also be used in interaction studies to determine binding affinity to biological targets, which helps clarify the mechanism of action and potential therapeutic effects. A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines using the MTT assay in vitro.
  • CXCR1/2 Antagonism
    In one study, the replacement of 4-fluoroanilide with trifluoromethoxy, a pyridinyl nitrogen, hydroxyl, or inclusion of a ring nitrogen resulted in a 7-, 14-, 3-, and 8-fold reduction in activity, respectively .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinamide derivatives are a well-studied class of antifungals, with structural modifications significantly influencing their activity spectra and potency. Below is a detailed comparison of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide with key analogues:

Table 1: Comparison of Antifungal Nicotinamide Derivatives

Compound Name / ID Structural Features Target Fungi/Pathogens Activity (EC₅₀ or MIC) Key Findings
This compound 2-(methylthio)nicotinamide core; 3-chloro-4-fluorophenyl substituent Rhizoctonia solani, Sclerotinia sclerotiorum 25 μg/mL (R. solani), 50 μg/mL (S. sclerotiorum) Moderate activity against plant pathogens; limited cross-reactivity with human pathogens.
Boscalid (1) Biphenyl backbone; pyridinecarboxamide substituents Alternaria alternata (pistachio blight) <10 μg/mL Commercial fungicide; high efficacy but resistance reported in some strains.
Nakamoto et al. compound (5) Unspecified nicotinamide modification Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus <5 μg/mL (broad-spectrum) Potent activity against human fungal pathogens; potential for clinical use.
Nicotinamide (Vitamin B3) Unmodified nicotinamide core Candida albicans (including fluconazole-resistant) ~100 μg/mL Moderate activity; low toxicity but limited potency.
Wang et al. derivatives (6) Boscalid-inspired structures with optimized substituents Multiple phytopathogens 10–20 μg/mL Enhanced efficacy over boscalid; under development for agricultural use.

Key Comparative Insights:

Activity Spectrum :

  • The target compound is selective for plant-pathogenic fungi, unlike Nakamoto et al.'s compound (5), which targets human pathogens like C. albicans and A. fumigatus .
  • Boscalid and Wang et al.'s derivatives (6) show broader activity against phytopathogens, with EC₅₀ values significantly lower than those of the target compound .

Structural Influence on Efficacy :

  • The 2-(methylthio) group in the target compound may reduce membrane permeability compared to boscalid’s biphenyl system, explaining its moderate activity .
  • Nakamoto et al.'s compound (5) likely incorporates polar substituents that enhance binding to fungal enzymes in human pathogens .

Resistance and Limitations: Boscalid faces resistance issues in Alternaria spp., whereas the target compound’s novel structure may bypass existing resistance mechanisms . Nicotinamide (Vitamin B3) has lower potency but serves as a scaffold for derivatization due to its safety profile .

Development Status :

  • The target compound remains a research-stage molecule, while boscalid and Wang et al.'s derivatives are either commercialized or nearing agricultural application .

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (commonly referred to as CFNM) is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C13H10ClFN2OS
  • Molecular Weight: 296.75 g/mol
  • Structural Features: The compound features a chloro-fluorophenyl moiety attached to a methylthio group and a nicotinamide backbone, which contributes to its unique biological properties .

CFNM’s biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and potential for binding to target proteins.

  • Inhibition of Enzymatic Activity:
    • CFNM has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production, which is significant in dermatological applications. The compound's structure allows it to effectively bind to the active site of tyrosinase, leading to a reduction in melanin synthesis .
  • Nicotinamide Pathway Interaction:
    • As a derivative of nicotinamide, CFNM may influence the NAD+ salvage pathway through the modulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ synthesis. This pathway is vital for cellular energy metabolism and has implications in aging and cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosinase InhibitionSignificant inhibition observed; potential for skin whitening applications
NAMPT ModulationPotential activator; implications in cancer treatment
CytotoxicityEvaluated against various cancer cell lines; results pending

Case Studies

  • Tyrosinase Inhibition Study:
    A study demonstrated that compounds similar to CFNM exhibited enhanced inhibitory activity against tyrosinase from Agaricus bisporus. The incorporation of the 3-chloro-4-fluorophenyl motif was crucial for improving binding affinity and inhibitory potency .
  • Cancer Cell Line Evaluation:
    Preliminary evaluations of CFNM against several cancer cell lines indicated cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms and efficacy across different types of cancer cells .

Future Directions

The diverse biological activities exhibited by this compound suggest several avenues for future research:

  • Pharmacological Development: Given its potential in inhibiting tyrosinase and modulating NAD+ pathways, further optimization of CFNM could lead to new therapeutic agents for skin disorders and metabolic diseases.
  • Clinical Trials: Investigating the safety and efficacy of CFNM in clinical settings will be essential to validate its therapeutic potential.
  • Structure-Activity Relationship Studies: Continued research into the structural modifications of CFNM may yield compounds with improved potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis typically involves coupling 2-(methylthio)nicotinic acid derivatives with 3-chloro-4-fluoroaniline via carbodiimide-mediated amidation (e.g., DCC or EDC). Post-synthesis, structural confirmation requires 1H/13C NMR to verify amide bond formation and substituent positions, LC-MS for purity (>95%), and FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction (using SHELX programs ) is recommended for absolute configuration determination, as demonstrated for related chloro-fluorophenyl acetamides .

Q. How is the antifungal activity of this compound evaluated in preliminary screens?

  • Methodological Answer : Initial screening involves in vitro assays against phytopathogens like Rhizoctonia solani and Sclerotinia sclerotiorum using mycelial growth inhibition tests. A typical protocol includes:

  • Preparing PDA plates with compound concentrations (e.g., 50–200 μg/mL).
  • Measuring inhibition zones or EC50 values after 48–72 hours.
  • Comparing results to positive controls (e.g., boscalid) to contextualize moderate activity (reported EC50 ~20–40 μg/mL) .

Advanced Research Questions

Q. What structural modifications enhance the antifungal efficacy of this compound against azole-resistant strains?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Methylthio group optimization : Replacing S-CH3 with bulkier thioethers (e.g., S-CF3) improves membrane penetration, as seen in antifungals like compound 26 (EC90 = 0.45 μM against CHIKV) .
  • Halogen substitution : Introducing electron-withdrawing groups (e.g., Cl at pyridine C4) enhances target binding, as observed in boscalid analogs .
  • In vitro resistance assays : Test modified derivatives against fluconazole-resistant C. albicans using broth microdilution (CLSI M27-A3 guidelines) .

Q. How does this compound disrupt fungal cell wall biosynthesis at the molecular level?

  • Methodological Answer : Mechanistic studies involve:

  • Enzyme inhibition assays : Targeting chitin synthase or β-(1,3)-D-glucan synthase using radiolabeled substrates (e.g., UDP-N-acetylglucosamine).
  • Transcriptomic profiling : RNA-seq of treated S. sclerotiorum to identify downregulated cell wall integrity (CWI) pathway genes (e.g., FKS1, CHS3).
  • Molecular docking : Simulate binding to homology models of fungal targets (e.g., using AutoDock Vina) to identify critical interactions with conserved residues .

Q. What computational strategies predict the metabolic stability of this compound in mammalian systems?

  • Methodological Answer :

  • In silico ADME : Use tools like SwissADME to predict CYP450 metabolism hotspots (e.g., methylthio oxidation to sulfoxide).
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Metabolite identification : HR-MS/MS fragmentation to detect phase I/II metabolites (e.g., glutathione conjugates) .

Contradictory Data Analysis

Q. How to resolve discrepancies in reported antifungal potency of this compound across studies?

  • Methodological Answer : Variability may arise from:

  • Strain-specific susceptibility : Re-test against standardized strains (e.g., ATCC isolates) under controlled conditions (pH, temperature).
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) and surfactants (e.g., Tween-80) to ensure compound dispersion.
  • Bioassay protocols : Adopt harmonized methods (e.g., CLSI guidelines) to minimize inter-lab variability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Plant-pathogen models : Treat infected Arabidopsis or crop plants (e.g., soybean) with foliar sprays (10–100 ppm) and monitor lesion progression.
  • Mammalian toxicity : Perform acute toxicity assays in rodents (OECD 423) before advancing to efficacy studies .

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